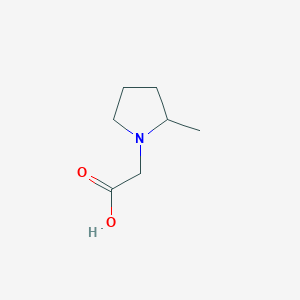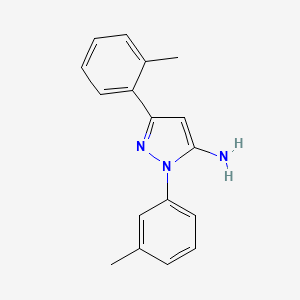
5-(2-Methylpropyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpropyl)morpholin-3-one is a chemical compound with the molecular formula C8H15NO2. It is also known by its IUPAC name, (S)-5-isobutylmorpholin-3-one. This compound is a morpholine derivative, characterized by a morpholine ring substituted with an isobutyl group at the 5-position and a ketone group at the 3-position. It has a molecular weight of 157.21 g/mol and a melting point of 70-71°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)morpholin-3-one typically involves the reaction of morpholine derivatives with isobutyl bromide under basic conditions. One common method includes the use of sodium hydride in tetrahydrofuran (THF) as a base, followed by the addition of isobutyl bromide. The reaction mixture is then heated to reflux for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, reproducibility, and environmental considerations. For instance, the use of eco-friendly solvents and reagents, as well as efficient purification techniques such as chromatography, are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylpropyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholin-3-one oxides, while reduction can produce 5-(2-methylpropyl)morpholin-3-ol .
Wissenschaftliche Forschungsanwendungen
5-(2-Methylpropyl)morpholin-3-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-(2-Methylpropyl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholin-3-one: A simpler analog without the isobutyl substitution.
4-Morpholin-3-one: Another morpholine derivative with different substitution patterns.
5-(2-Methylpropyl)-4-morpholinone: A closely related compound with a different position of the ketone group.
Uniqueness
5-(2-Methylpropyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group at the 5-position and ketone group at the 3-position make it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
5-(2-methylpropyl)morpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DEWNYTYFDBHKCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1COCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)

![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)




![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)
methanol](/img/structure/B13164975.png)

